molecular formula C27H21ClN2O4 B427331 ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate

Cat. No.: B427331
M. Wt: 472.9g/mol
InChI Key: QLHUDUSIVLBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[44]nona-2,8-diene-3-carboxylate is a complex heterocyclic compound It is characterized by its unique spiro structure, which includes a diazaspiro and oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate involves multiple steps. One common method involves the alkylation of tricyanopropene with phenacyl bromides in an alkaline medium. The reaction is typically carried out in dimethylformamide (DMF) with aqueous potassium hydroxide (KOH) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9g/mol

IUPAC Name

ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate

InChI

InChI=1S/C27H21ClN2O4/c1-2-33-25(31)24-23(19-11-7-4-8-12-19)27(30(29-24)21-15-13-20(28)14-16-21)17-22(34-26(27)32)18-9-5-3-6-10-18/h3-17,23H,2H2,1H3

InChI Key

QLHUDUSIVLBNOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=CC=C3)C=C(OC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=CC=C3)C=C(OC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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